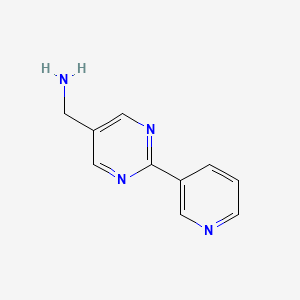
(2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine is an organic compound belonging to the class of heterocyclic amines This compound features a pyridine ring fused to a pyrimidine ring, with a methanamine group attached to the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as magnesium oxide nanoparticles to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure scalability and consistency. The use of advanced catalysts and optimized reaction conditions can significantly improve the overall yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a ligand for various biological targets. It can interact with enzymes, receptors, and other proteins, making it a valuable tool for understanding biological processes and developing new therapeutic agents.
Medicine
In medicine, this compound derivatives have shown promise as anticancer agents. They exhibit cytotoxic activity against various cancer cell lines, making them potential candidates for further development as chemotherapeutic drugs .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical transformations makes it a versatile intermediate for the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-(Pyridin-2-YL)pyrimidin-5-YL)methanamine
- (2-(Pyridin-4-YL)pyrimidin-5-YL)methanamine
- (2-(Pyridin-3-YL)pyrimidin-4-YL)methanamine
Uniqueness
Compared to similar compounds, (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine exhibits unique structural features that enhance its reactivity and biological activity. The position of the methanamine group and the specific arrangement of the pyridine and pyrimidine rings contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10N4 |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
(2-pyridin-3-ylpyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C10H10N4/c11-4-8-5-13-10(14-6-8)9-2-1-3-12-7-9/h1-3,5-7H,4,11H2 |
InChI-Schlüssel |
NOQVIWWDGLEVQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NC=C(C=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13089364.png)
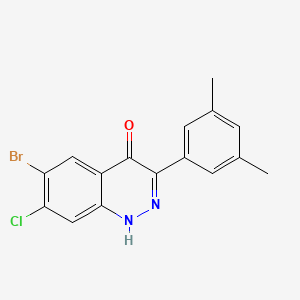
![(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B13089383.png)
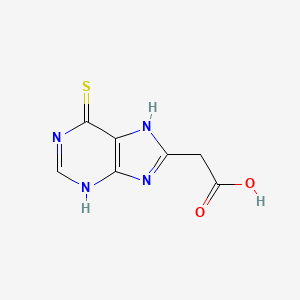
![2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13089392.png)
![9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B13089399.png)
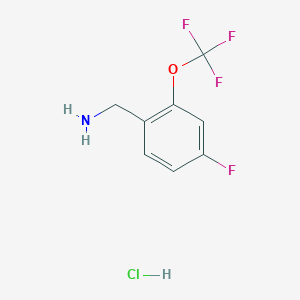
![Benzo[c][1,2,5]thiadiazole-4-carboxamide](/img/structure/B13089421.png)
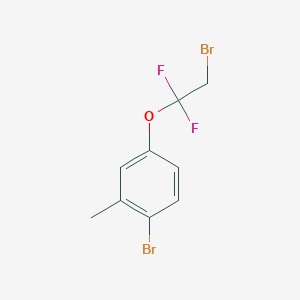
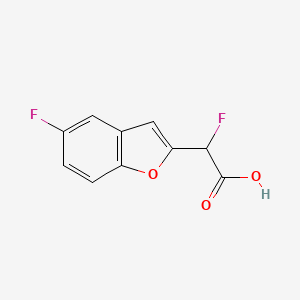
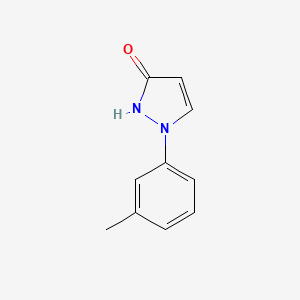


![6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B13089448.png)
